molecular formula C15H25N3O3S B7077254 N-[1-[(2-methoxypyridin-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide

N-[1-[(2-methoxypyridin-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide

Cat. No.: B7077254
M. Wt: 327.4 g/mol
InChI Key: GCPHZMFAJGWTHA-UHFFFAOYSA-N
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Description

N-[1-[(2-methoxypyridin-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide is a complex organic compound that features a piperidine ring substituted with a methoxypyridine moiety and a propane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-methoxypyridin-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the methoxypyridine moiety and the sulfonamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-methoxypyridin-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-[1-[(2-methoxypyridin-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-[(2-methoxypyridin-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonamide-containing molecules. Examples include:

  • N-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]methanesulfonamide
  • N-[1-[(2-ethoxypyridin-3-yl)methyl]piperidin-4-yl]ethanesulfonamide

Uniqueness

N-[1-[(2-methoxypyridin-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[1-[(2-methoxypyridin-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-3-11-22(19,20)17-14-6-9-18(10-7-14)12-13-5-4-8-16-15(13)21-2/h4-5,8,14,17H,3,6-7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPHZMFAJGWTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CCN(CC1)CC2=C(N=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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